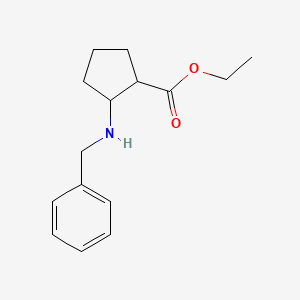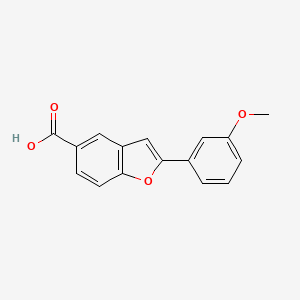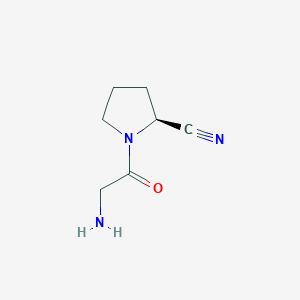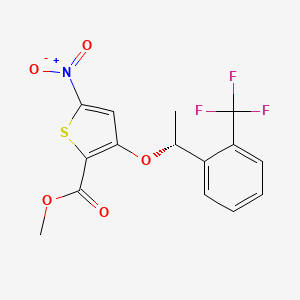
1-(吡啶-3-基)丙醇
描述
“1-(Pyridin-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1087751-29-8 . It has a molecular weight of 137.18 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)propan-2-ol” is 1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(Pyridin-3-yl)propan-2-ol” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available .科学研究应用
合成和药理应用
已合成1-(吡啶-3-基)丙醇衍生物,旨在开发α1受体拮抗剂,在这方面表现出强大的活性。合成方法涉及两个步骤,并产生具有显著拮抗活性的化合物,表明其在药理研究和药物开发中的潜力(Hon, 2013)。
在逆合成分析中的应用
该化合物已被用作逆合成分析中的典型目标分子,特别是用于不对称合成。这突显了它在有机化学领域中对于开发新的合成途径和方法的重要性(Sunjic & Petrović Peroković, 2016)。
对多形晶化的影响
研究表明,吡啶,一种相关化合物,影响了1,3-二(9-蒽基)丙醇的多形晶化。这项研究对于理解结晶过程中的分子相互作用具有重要意义,并可能在材料科学和制药配方中产生影响(Matsumoto et al., 2003)。
在复合物合成中的应用
已经在各种金属复合物的合成中使用1-(吡啶-3-基)丙醇衍生物。这些复合物在催化、材料科学以及作为研究分子相互作用模型方面具有潜在应用(Massard, Rogez, & Braunstein, 2014)。
在分子液体和溶液中的应用
涉及吡啶-丙醇溶液的研究已经为液体混合物中分子聚集提供了见解。这对于理解各种溶剂中的分子相互作用是相关的,这在溶剂化学和分子动力学等领域中是重要的(Tukhvatullin et al., 2010)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-ol can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, the compound’s activity might be enhanced or inhibited by the presence of certain ions or other compounds in the environment.
安全和危害
未来方向
While specific future directions for “1-(Pyridin-3-yl)propan-2-ol” are not mentioned in the available literature, compounds with similar structures have been studied for their antioxidant, anti-inflammatory, and plasma lipid-lowering effects . These compounds could potentially be used in conditions involving inflammation, lipidemic deregulation, and oxygen toxicity .
生化分析
Biochemical Properties
1-(Pyridin-3-yl)propan-2-ol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions, which can influence the activity of metalloenzymes. These interactions can lead to changes in enzyme activity, either by inhibition or activation, depending on the specific enzyme and metal ion involved .
Cellular Effects
The effects of 1-(Pyridin-3-yl)propan-2-ol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(Pyridin-3-yl)propan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 1-(Pyridin-3-yl)propan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-3-yl)propan-2-ol vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
1-(Pyridin-3-yl)propan-2-ol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These metabolic processes can influence the overall activity and efficacy of 1-(Pyridin-3-yl)propan-2-ol in biological systems .
Transport and Distribution
The transport and distribution of 1-(Pyridin-3-yl)propan-2-ol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, depending on its interactions with other biomolecules. These distribution patterns can affect its overall activity and function .
Subcellular Localization
1-(Pyridin-3-yl)propan-2-ol can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of 1-(Pyridin-3-yl)propan-2-ol can influence its activity and function, as it can interact with different biomolecules in these compartments .
属性
IUPAC Name |
1-pyridin-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGYMHSITKCXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






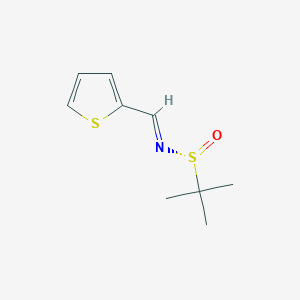

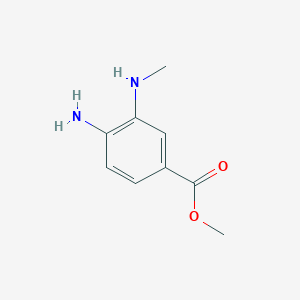
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
